Diethyl (4-bromophenyl)phosphonate

Catalog No.
S802998
CAS No.
20677-12-7
M.F
C10H14BrO3P
M. Wt
293.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl (4-bromophenyl)phosphonate

CAS Number

20677-12-7

Product Name

Diethyl (4-bromophenyl)phosphonate

IUPAC Name

1-bromo-4-diethoxyphosphorylbenzene

Molecular Formula

C10H14BrO3P

Molecular Weight

293.09 g/mol

InChI

InChI=1S/C10H14BrO3P/c1-3-13-15(12,14-4-2)10-7-5-9(11)6-8-10/h5-8H,3-4H2,1-2H3

InChI Key

WBJRWCXJMRZDPA-UHFFFAOYSA-N

SMILES

CCOP(=O)(C1=CC=C(C=C1)Br)OCC

Canonical SMILES

CCOP(=O)(C1=CC=C(C=C1)Br)OCC

Diethyl (4-Bromophenyl)phosphonate

is a chemical compound with the molecular formula C10H14BrO3P . It is a colorless to light yellow clear liquid . It has a boiling point of 120 °C at 0.4 mmHg and a refractive index of 1.53 .

While specific applications were not found, this compound could potentially be used in various fields of chemistry due to its structure. The presence of a bromine atom makes it a good candidate for reactions involving halogen exchange or nucleophilic substitution. The phosphonate group could allow it to act as a ligand in coordination chemistry or as a reagent in organophosphorus chemistry.

One potential application of similar compounds was found in a study titled "Facile Synthesis, Antioxidant and Antimicrobial Activities of Diethyl ((4-isopropylphenyl)(substituted phenylamino)methyl)phosphonates" These compounds were characterized using physical and spectral data (IR, NMR, and mass) and tested for antioxidant and antimicrobial activities .

For instance, the presence of a bromine atom makes it a good candidate for reactions involving halogen exchange or nucleophilic substitution. The phosphonate group could allow it to act as a ligand in coordination chemistry or as a reagent in organophosphorus chemistry .

Diethyl (4-bromophenyl)phosphonate is a chemical compound with the molecular formula C10H14BrO3P and a molecular weight of 277.19 g/mol. It is classified as an organophosphorus compound, specifically a phosphonic acid diethyl ester. This compound is characterized by the presence of a bromine atom attached to the phenyl ring at the para position, which significantly influences its chemical behavior and biological activity. Diethyl (4-bromophenyl)phosphonate appears as a colorless to almost colorless clear liquid with a purity of over 98% .

Currently, there's no documented information regarding a specific mechanism of action for Diethyl (4-bromophenyl)phosphonate.

As with most organophosphorus compounds, Diethyl (4-bromophenyl)phosphonate should be handled with caution due to potential hazards:

  • Potential Toxicity: Organophosphorus compounds can interfere with nerve function. Diethyl (4-bromophenyl)phosphonate might exhibit similar effects, requiring proper handling procedures to minimize exposure.
  • Flammability: The presence of organic groups suggests some degree of flammability. Proper handling and storage measures are necessary.
Due to its phosphonate structure. Key reactions include:

  • Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, allowing for the synthesis of various derivatives.
  • Hydrolysis: Under acidic or basic conditions, it can undergo hydrolysis to form 4-bromophenyl phosphonic acid and ethanol.
  • Condensation Reactions: It can react with amines or alcohols to form corresponding amides or esters, respectively.

These reactions make diethyl (4-bromophenyl)phosphonate a versatile intermediate in organic synthesis .

The synthesis of diethyl (4-bromophenyl)phosphonate typically involves the following methods:

  • Direct Esterification: This method involves reacting 4-bromophenol with diethyl phosphite in the presence of an acid catalyst.
  • Nucleophilic Substitution: 4-Bromobenzyl chloride can react with diethyl phosphite under basic conditions to yield diethyl (4-bromophenyl)phosphonate.
  • Chemoselective Activation: Advanced synthetic routes utilize chemoselective activation techniques that allow for modular preparation, enhancing yield and purity .

Diethyl (4-bromophenyl)phosphonate has several applications in various fields:

  • Organic Synthesis: It serves as an important intermediate for synthesizing pharmaceuticals and agrochemicals.
  • Material Science: Used in the development of flame retardants and plasticizers due to its phosphorus content.
  • Biological Research: Investigated for its potential as an enzyme inhibitor and in studies related to neurotransmitter regulation .

Interaction studies of diethyl (4-bromophenyl)phosphonate focus on its effects on biological systems, particularly regarding enzyme inhibition. Research indicates that compounds similar to diethyl (4-bromophenyl)phosphonate can interact with acetylcholinesterase, leading to increased acetylcholine levels in synapses, which may have implications for neurodegenerative diseases .

Diethyl (4-bromophenyl)phosphonate shares structural and functional similarities with other organophosphorus compounds. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaBiological ActivityUnique Features
Diethyl (phenyl)phosphonateC10H15O3PModerate enzyme inhibitionLacks bromine substitution
Diethyl (3-bromophenyl)phosphonateC10H14BrO3PSimilar enzyme inhibitionBromine at meta position
Diethyl (4-chlorophenyl)phosphonateC10H14ClO3PAntimicrobial propertiesChlorine instead of bromine

Diethyl (4-bromophenyl)phosphonate's unique feature lies in its bromine substitution at the para position, which enhances its reactivity and potential biological interactions compared to other similar compounds .

XLogP3

2.5

Wikipedia

Diethyl (4-bromophenyl)phosphonate

Dates

Last modified: 08-16-2023

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